molecular formula C15H13NO5 B12661845 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione CAS No. 134646-24-5

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione

Cat. No.: B12661845
CAS No.: 134646-24-5
M. Wt: 287.27 g/mol
InChI Key: FPMUNMHQZUDVPQ-UHFFFAOYSA-N
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Description

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents may include aromatic compounds, hydroperoxides, and methoxyethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form different products.

    Reduction: The compound can be reduced to remove oxygen atoms.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., transition metal complexes). The reactions may require specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler hydrocarbon structures.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways. The hydroperoxy group may participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroperoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
  • 2-(2-Methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
  • 1H-benz(f)isoindole-1,3(2H)-dione derivatives

Uniqueness

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is unique due to the presence of both hydroperoxy and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

134646-24-5

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-(2-hydroperoxy-2-methoxyethyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C15H13NO5/c1-20-13(21-19)8-16-14(17)11-6-9-4-2-3-5-10(9)7-12(11)15(16)18/h2-7,13,19H,8H2,1H3

InChI Key

FPMUNMHQZUDVPQ-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2C1=O)OO

Origin of Product

United States

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